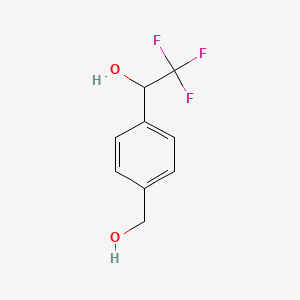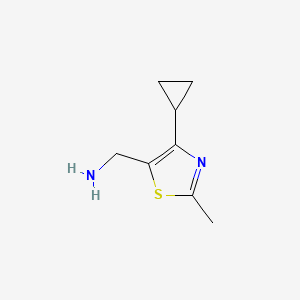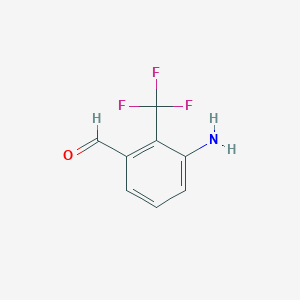
(R)-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridinium ion, an octyl chain, and a phenylpropanoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide typically involves multiple steps. One common method starts with the preparation of the pyridinium ion, followed by the attachment of the octyl chain and the phenylpropanoyl group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.
科学研究应用
Chemistry
In chemistry, ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is used as a reagent in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a catalyst in certain reactions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with cellular components, influencing biological processes such as cell signaling and metabolism.
Medicine
In medicine, ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of ®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes or receptors. It may bind to these targets, altering their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridinium salts and phenylpropanoyl derivatives. Examples include:
- Pyridinium chloride
- Phenylpropanoyl chloride
- Octylpyridinium bromide
Uniqueness
®-1-(8-((2-Phenylpropanoyl)oxy)octyl)pyridin-1-ium bromide is unique due to its specific combination of functional groups and its stereochemistry
属性
分子式 |
C22H30BrNO2 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
8-pyridin-1-ium-1-yloctyl (2R)-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C22H30NO2.BrH/c1-20(21-14-8-6-9-15-21)22(24)25-19-13-5-3-2-4-10-16-23-17-11-7-12-18-23;/h6-9,11-12,14-15,17-18,20H,2-5,10,13,16,19H2,1H3;1H/q+1;/p-1/t20-;/m1./s1 |
InChI 键 |
OHVKPLDGFUKIJZ-VEIFNGETSA-M |
手性 SMILES |
C[C@H](C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[Br-] |
规范 SMILES |
CC(C1=CC=CC=C1)C(=O)OCCCCCCCC[N+]2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)







![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)

![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)


